Tamsulosin Hydrochloride

Description

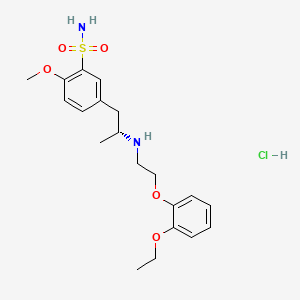

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZIZZTHXZRDOFM-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

106138-88-9 (Parent) | |

| Record name | Tamsulosin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046628 | |

| Record name | Tamsulosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106463-17-6 | |

| Record name | Tamsulosin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106463-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tamsulosin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106463176 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tamsulosin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-(R)-5,4,2-[2-(O-ethoxyphenoxy ) ethyl]amino-propyl-2-methoxybenzenesulfonamide hydrochloride. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAMSULOSIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11SV1951MR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tamsulosin Hydrochloride: A Deep Dive into its Mechanism of Action on Alpha-1A Adrenoceptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action of tamsulosin hydrochloride, with a specific focus on its interaction with alpha-1A adrenoceptors. Tamsulosin is a selective antagonist at alpha-1 adrenoceptors and is widely used in the clinical management of benign prostatic hyperplasia (BPH). Its efficacy is primarily attributed to its high affinity and selectivity for the alpha-1A adrenoceptor subtype, which is predominantly expressed in the smooth muscle of the prostate, bladder neck, and prostatic urethra.

Molecular Interaction and Binding Affinity

Tamsulosin exhibits a distinct selectivity profile for alpha-1 adrenoceptor subtypes. It binds with high affinity to the alpha-1A and alpha-1D subtypes, and with a significantly lower affinity to the alpha-1B subtype.[1][2][3] This selectivity is crucial for its clinical utility, as the alpha-1B adrenoceptors are primarily located in vascular smooth muscle, and their blockade is associated with cardiovascular side effects such as orthostatic hypotension.[3]

Molecular modeling studies suggest that tamsulosin's binding pocket is located between transmembrane domains (TM) 3, 4, 5, and 6 of the alpha-1 adrenoceptor.[4] Key interactions are believed to occur between the amine group of tamsulosin's ethanyl amine chain, the methoxy group of its benzene ring, and the sulfonamide nitrogen with specific amino acid residues within these transmembrane domains.[4] Mutational analysis has identified Asp106 in TM3 and Gln167 in TM4 of the alpha-1A adrenoceptor as being directly involved in the binding of tamsulosin.[5]

Quantitative Binding Affinity Data

The binding affinity of tamsulosin and its metabolites for the three alpha-1 adrenoceptor subtypes has been quantified in numerous studies using radioligand binding assays. The data, presented in terms of pKi (the negative logarithm of the inhibition constant) and Kd (the equilibrium dissociation constant), consistently demonstrate tamsulosin's high affinity and selectivity for the alpha-1A subtype.

| Compound | Receptor Subtype | pKi | Selectivity Ratio (α1A vs α1B) | Selectivity Ratio (α1A vs α1D) | Reference |

| Tamsulosin | Human α1A | 10.38 | 11-fold | 3.4-fold | [6] |

| Human α1B | 9.33 | [6] | |||

| Human α1D | 9.85 | [6] | |||

| (-)-Tamsulosin | Cloned Human α1A | ~8.6 (pKi) | ~30-fold vs α1B | [7] | |

| Cloned Human α1B | ~7.3 (pKi) | [7] | |||

| Cloned Human α1D | ~7.1 (pKi) | [7] |

| Compound | Receptor Subtype | Kd (pM) | Reference |

| [3H]Tamsulosin | Guinea Pig Liver (α1A) | 70 | [8] |

| Rabbit Liver (α1A) | 140 | [8] | |

| Rat Liver (α1B) | 510 | [8] |

Functional Antagonism and Potency

Tamsulosin acts as a competitive antagonist at alpha-1A adrenoceptors, effectively blocking the contractile response of smooth muscle to endogenous agonists like norepinephrine.[1] This antagonism leads to relaxation of the smooth muscle in the prostate and bladder neck, thereby improving urinary flow and alleviating the symptoms of BPH. The functional potency of tamsulosin is typically determined through in vitro organ bath studies measuring the inhibition of agonist-induced smooth muscle contraction. The pA2 and pKB values are used to quantify this potency.

Quantitative Functional Potency Data

| Compound | Tissue/Receptor | pA2 / pKB | Reference |

| Tamsulosin | Rat Aorta (α1D) | 10.1 (pKB) | [9] |

| Rat Spleen (α1B) | 8.9 - 9.2 (pKB) | [9] | |

| Human Prostate | 10.0 (pKB) | [9] | |

| (-)-Tamsulosin | Human Prostate | ~9.8 (pA2) | [7] |

Downstream Signaling Pathways

The alpha-1A adrenoceptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.[10][11] Upon agonist binding, the receptor activates Gq, which in turn stimulates phospholipase C (PLC).[10] Specifically, alpha-1A adrenoceptors have been shown to couple to PLC-β isoforms.[12] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[10] The elevated cytosolic Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chain kinase and subsequent smooth muscle contraction. Tamsulosin, by blocking the initial receptor activation, inhibits this entire signaling cascade, resulting in smooth muscle relaxation.

Alpha-1A Adrenoceptor Signaling Pathway

Caption: Signaling cascade of the alpha-1A adrenoceptor leading to smooth muscle contraction and its inhibition by tamsulosin.

Experimental Protocols

Radioligand Binding Assay (Protocol Outline)

This assay is used to determine the binding affinity (Ki, Kd) of tamsulosin for alpha-1 adrenoceptor subtypes.

Experimental Workflow for Radioligand Binding Assay

Caption: General workflow for a radioligand binding assay to determine tamsulosin's affinity for alpha-1 adrenoceptors.

Methodology:

-

Membrane Preparation: Homogenize tissues or cells expressing the alpha-1 adrenoceptor subtype of interest in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes, which are then resuspended.

-

Incubation: In assay tubes, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin), and a range of concentrations of unlabeled tamsulosin. Incubate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 30-60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Quantification of Radioactivity: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of tamsulosin that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Functional Organ Bath Assay (Protocol Outline)

This assay measures the functional potency (pA2, pKB) of tamsulosin by assessing its ability to inhibit agonist-induced smooth muscle contraction.

Experimental Workflow for Organ Bath Assay

Caption: General workflow for a functional organ bath assay to determine tamsulosin's potency in inhibiting smooth muscle contraction.

Methodology:

-

Tissue Preparation: Dissect smooth muscle strips from the target organ (e.g., human prostate) and cut them to a standardized size.

-

Mounting: Suspend the tissue strips in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

-

Equilibration: Allow the tissues to equilibrate for a set period (e.g., 60-90 minutes) under a specific resting tension.

-

Agonist Concentration-Response Curve: Cumulatively add an alpha-1 adrenoceptor agonist (e.g., norepinephrine or phenylephrine) to the organ bath and record the contractile response using an isometric force transducer.

-

Antagonist Incubation: After washing out the agonist, incubate the tissue with a known concentration of tamsulosin for a defined period.

-

Repeat Agonist Concentration-Response Curve: In the presence of tamsulosin, repeat the cumulative addition of the agonist and record the contractile response.

-

Data Analysis: Compare the agonist concentration-response curves in the absence and presence of tamsulosin. The rightward shift of the curve caused by tamsulosin is used to calculate the pA2 or pKB value, which quantifies its antagonist potency.

Conclusion

This compound's mechanism of action on alpha-1A adrenoceptors is characterized by its high binding affinity and selectivity, leading to potent functional antagonism of smooth muscle contraction in the lower urinary tract. This targeted pharmacological profile, a result of specific molecular interactions with the alpha-1A adrenoceptor, underpins its clinical efficacy in treating BPH while minimizing cardiovascular side effects. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of selective alpha-1 adrenoceptor antagonists.

References

- 1. researchgate.net [researchgate.net]

- 2. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of tamsulosin, a high affinity antagonist at functional α1A- and α1D-adrenoceptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of phospholipase C β by Gβγ and Gαq involves C-terminal rearrangement to release auto-inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mutational analysis of the alpha 1a-adrenergic receptor binding pocket of antagonists by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of G protein-mediated activation of phospholipase C in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 11. Alpha-1A adrenergic receptor - Wikipedia [en.wikipedia.org]

- 12. Mechanism of Activation and Inactivation of Gq/Phospholipase C-β Signaling Nodes - PMC [pmc.ncbi.nlm.nih.gov]

Tamsulosin Hydrochloride: A Deep Dive into its Molecular Profile and Activity

For Immediate Release

This technical guide provides a comprehensive overview of the molecular structure, pharmacological activity, and key experimental methodologies related to Tamsulosin Hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to facilitate a deeper understanding of this selective alpha-1 adrenergic receptor antagonist.

Molecular Structure and Properties

This compound is a sulfonamide derivative with the chemical name (R)-5-[2-[[2-(2-ethoxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide monohydrochloride.[1] Its selective action is intrinsically linked to its specific three-dimensional conformation, which allows for high-affinity binding to its target receptors.

The molecule's structure is characterized by a sulfonamide group and an ether group attached to a benzene ring, which are crucial for its selective binding to alpha-1 adrenergic receptors.[2] The (R)-configuration of the chiral center is essential for its pharmacological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₈N₂O₅S · HCl[2] |

| Molecular Weight | 444.98 g/mol [2] |

| CAS Number | 106463-17-6[2] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | Approximately 230°C[2] |

| Solubility | Sparingly soluble in water and methanol[3] |

The crystal structure of this compound has been determined to be in the space group P21.[4] In this crystalline form, the molecule features two arene rings connected by a carbon chain.[4] Hydrogen bonds between the protonated nitrogen atoms, chloride anions, and the sulfonamide group contribute to the stability of the crystal lattice.[4]

Mechanism of Action and Signaling Pathway

Tamsulosin is a selective antagonist of alpha-1A and alpha-1D adrenergic receptors.[5] These receptor subtypes are predominant in the smooth muscle of the human prostate, prostatic capsule, prostatic urethra, and bladder neck.[5][6] By blocking these receptors, tamsulosin inhibits the contractile effects of norepinephrine, leading to relaxation of the smooth muscle tissue.[7] This relaxation reduces urinary outflow resistance and alleviates symptoms associated with benign prostatic hyperplasia (BPH).[5][7]

The alpha-1A and alpha-1D adrenoceptors are coupled to the Gq signaling cascade.[8] Upon antagonist binding by tamsulosin, the activation of this pathway is inhibited. Under normal physiological conditions, agonist binding would lead to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium leads to the activation of myosin light chain kinase, phosphorylation of myosin light chains, and subsequent muscle contraction. Tamsulosin's blockade of the receptor prevents these downstream events, promoting smooth muscle relaxation.[8][9]

Structure-Activity Relationship

The selectivity of Tamsulosin for the alpha-1A and alpha-1D subtypes over the alpha-1B subtype is a key aspect of its clinical profile, minimizing cardiovascular side effects like orthostatic hypotension.[5][10] This selectivity is attributed to specific interactions between the drug molecule and the receptor binding pocket.

-

Sulfonamide Moiety: The benzenesulfonamide group is a critical pharmacophore, contributing significantly to the high-affinity binding to alpha-1 adrenoceptors.

-

Methoxyphenol Ether Group: The 2-methoxyphenol ether portion of the molecule also plays a vital role in receptor recognition and binding.

-

Alkylamine Side Chain: The (R)-configured aminopropyl side chain is crucial for the stereoselective interaction with the receptor, with the (S)-enantiomer being significantly less potent.[9]

Mutational analysis has suggested that amino acid residues such as Asp106 in the third transmembrane domain and Gln167 in the fourth transmembrane domain of the alpha-1a adrenoceptor are directly involved in binding with tamsulosin.[11]

Quantitative Pharmacological Data

The affinity and selectivity of Tamsulosin for the different alpha-1 adrenoceptor subtypes have been quantified through various in vitro studies.

Table 2: Receptor Binding Affinities of Tamsulosin

| Receptor Subtype | pKi Value | Kd Value (pM) | Reference |

| Human α1A | 10.38 | 70 | [2][6] |

| Human α1B | 9.33 | 510 | [2][6] |

| Human α1D | 9.85 | - | [2] |

| Rat α1A | - | 140 (rabbit liver) | [6] |

| Rat α1B | - | 510 | [6] |

| Rat α1D | pKB = 10.1 (aorta) | - | [12] |

pKi is the negative logarithm of the inhibition constant (Ki). pKB is the negative logarithm of the dissociation constant of an antagonist.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value |

| Bioavailability | >90% (fasting) |

| Time to Peak Plasma | 4-5 hours (fasting), 6-7 hours (fed) |

| Protein Binding | 94-99% (primarily to alpha-1-acid glycoprotein) |

| Metabolism | Hepatic, primarily via CYP3A4 and CYP2D6 |

| Elimination Half-life | 9-13 hours (healthy volunteers), 14-15 hours (BPH patients) |

| Excretion | Primarily renal (as metabolites) |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the condensation of a benzenesulfonamide intermediate with a bromo-ether, followed by hydrogenation and salt formation.[4]

Protocol Outline:

-

Condensation: (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is reacted with 2-(2-ethoxyphenoxy)ethyl methanesulfonate in the presence of a base like calcium oxide in a solvent such as isobutyl alcohol. The mixture is heated to drive the reaction.

-

Work-up: The reaction mixture is filtered to remove inorganic salts.

-

Salt Formation: The pH of the filtrate containing the Tamsulosin free base is adjusted to approximately 1.0 using hydrochloric acid at an elevated temperature (e.g., 60-65°C).

-

Crystallization and Purification: The resulting slurry is cooled to induce crystallization. The solid this compound is collected by filtration, washed with a cold solvent (e.g., isobutyl alcohol or methanol), and dried. Further purification can be achieved by recrystallization from methanol, often with a carbon treatment to remove impurities.[7]

Alpha-1 Adrenergic Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of Tamsulosin for alpha-1 adrenoceptor subtypes. These assays typically use cloned human receptors expressed in cell lines (e.g., Rat-1 fibroblasts).[1]

Protocol Outline:

-

Membrane Preparation: Cells stably expressing a specific human alpha-1 adrenoceptor subtype (α1A, α1B, or α1D) are harvested and homogenized in a cold buffer. The cell homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.

-

Competition Binding Reaction: In assay tubes, a constant concentration of a radioligand (e.g., [³H]prazosin) is incubated with the prepared cell membranes in the presence of varying concentrations of unlabeled Tamsulosin.

-

Incubation: The reaction mixtures are incubated at room temperature for a sufficient time (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed rapidly with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist. Specific binding is calculated by subtracting non-specific from total binding. The concentration of Tamsulosin that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional Assay for Smooth Muscle Contraction

The functional effect of Tamsulosin is assessed by measuring its ability to inhibit agonist-induced contractions of isolated smooth muscle tissues, such as human prostate strips or rat vas deferens.[12][13]

Protocol Outline:

-

Tissue Preparation: Human prostate tissue (obtained from radical prostatectomy) or animal tissue (e.g., rat vas deferens) is dissected into strips (e.g., 3x3x6 mm).[13][14]

-

Organ Bath Setup: The tissue strips are mounted in an organ bath chamber filled with Krebs solution, maintained at 37°C, and continuously aerated with 95% O₂ and 5% CO₂. One end of the strip is fixed, and the other is connected to an isometric force transducer.

-

Equilibration: The tissues are allowed to equilibrate under a resting tension for a period (e.g., 60 minutes), with periodic washing.

-

Contraction Induction: A contractile agonist, such as norepinephrine or phenylephrine, is added to the bath to induce a stable contraction.

-

Antagonist Application: Once a stable contraction is achieved, cumulative concentrations of Tamsulosin are added to the organ bath to generate a concentration-response curve for its inhibitory effect.

-

Data Recording and Analysis: The tension of the muscle strip is continuously recorded. The inhibitory effect of Tamsulosin is quantified by measuring the reduction in the agonist-induced contraction. The pA₂ value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, can be calculated to quantify antagonist potency.[9]

HPLC Method for Quantification in Plasma

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method is used for the quantitative determination of Tamsulosin in biological matrices like human plasma.[15]

Protocol Outline:

-

Sample Preparation: To a plasma sample (e.g., 0.5 mL), an internal standard (e.g., propranolol) and an alkalinizing agent (e.g., 1 M sodium carbonate) are added. The drug and internal standard are extracted from the plasma using a liquid-liquid extraction with an organic solvent mixture (e.g., hexane-ethyl acetate 7:3 v/v).[15] The organic layer is separated and evaporated to dryness. The residue is reconstituted in the mobile phase.

-

Chromatographic Conditions:

-

Column: C8 or C18 column (e.g., Hypersil ODS C18, 250 x 4.6 mm, 5µm).

-

Mobile Phase: A mixture of an organic solvent and a buffer, for example, acetonitrile and 0.05M KH₂PO₄ buffer (45:55 v/v).

-

Flow Rate: Typically 1.0 - 1.8 mL/min.[15]

-

Detection: UV detection at 240 nm or mass spectrometry (LC-MS/MS) for higher sensitivity, monitoring transitions like m/z 409.1 → 270.9 for tamsulosin.[15]

-

-

Analysis: The prepared sample is injected into the HPLC system. The retention times and peak areas of Tamsulosin and the internal standard are recorded. A calibration curve is constructed by plotting the peak area ratio (Tamsulosin/Internal Standard) against the concentration of Tamsulosin standards. The concentration of Tamsulosin in the unknown samples is determined from this calibration curve.

References

- 1. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103497126A - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. droracle.ai [droracle.ai]

- 5. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US8273918B2 - Process for preparing this compound - Google Patents [patents.google.com]

- 7. karlancer.com [karlancer.com]

- 8. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Alpha-1 Blockers - Adrenergic Receptor Pharmacology - Pharmacology for Medicine [picmonic.com]

- 10. Mutational analysis of the alpha 1a-adrenergic receptor binding pocket of antagonists by radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Non-Adrenergic, Tamsulosin-Insensitive Smooth Muscle Contraction is Sufficient to Replace α1 -Adrenergic Tension in the Human Prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. akjournals.com [akjournals.com]

- 15. japsonline.com [japsonline.com]

Preclinical Pharmacokinetics and Pharmacodynamics of Tamsulosin: A Technical Guide

Introduction: Tamsulosin is a potent and selective antagonist of α1-adrenergic receptors (α1-ARs), primarily utilized in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Its therapeutic efficacy is rooted in its specific pharmacodynamic action on the lower urinary tract and its distinct pharmacokinetic profile. Understanding these characteristics in preclinical models is fundamental for drug development professionals, providing insights into its mechanism of action, safety, and species-specific differences. This guide synthesizes key data on the pharmacokinetics (PK) and pharmacodynamics (PD) of tamsulosin from various preclinical animal models.

Pharmacodynamics: Receptor Selectivity and Functional Effects

Tamsulosin's primary mechanism of action is the blockade of α1-adrenoceptors on the smooth muscle of the prostate, bladder neck, and urethra, leading to muscle relaxation and improved urinary flow. Preclinical studies have been crucial in defining its receptor subtype selectivity and its functional "uroselectivity"—the preferential effect on the urinary tract over the cardiovascular system.

Receptor Binding Affinity

Tamsulosin exhibits a distinct binding profile for the three main α1-adrenoceptor subtypes: α1A, α1B, and α1D. In vitro studies using cloned human α1-AR subtypes expressed in rat-1 fibroblasts demonstrated a rank order of affinity of α1a = α1d > α1b[1]. This selectivity is believed to contribute to its clinical efficacy in BPH[1]. Functional studies in isolated animal tissues further confirm this profile, showing high affinity for α1A and α1D subtypes, which are prevalent in the lower urinary tract, and lower affinity for the α1B subtype, which is predominantly found in vascular smooth muscle.

Table 1: Tamsulosin Affinity for α1-Adrenoceptor Subtypes in Preclinical Models

| Receptor Subtype | Preclinical Model/Tissue | Affinity (pKB / Kd) | Reference |

| α1A | Guinea Pig/Rabbit Liver Membranes | Kd: 70-140 pM | [2] |

| α1B | Rat Liver Membranes | Kd: 510 pM | [2] |

| α1B | Rat Spleen / Rabbit Corpus Cavernosum | pKB: 8.9 - 9.2 | [3] |

| α1D | Rat Aorta | pKB: 10.1 | [3] |

| α1A-like | Human Prostate | pKB: 10.0 | [3] |

pKB is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's concentration-response curve. Kd (Dissociation Constant) represents the concentration of ligand at which 50% of the receptors are occupied.

Signaling Pathway

By selectively blocking α1A and α1D adrenoceptors, tamsulosin inhibits the signaling cascade initiated by endogenous catecholamines like norepinephrine. This prevents the activation of phospholipase C and the subsequent increase in intracellular calcium, which is required for smooth muscle contraction. The result is smooth muscle relaxation in the prostate and bladder neck.

Caption: Tamsulosin signaling pathway.

Functional Uroselectivity in Canine Models

The dog is a key preclinical model for evaluating the functional effects of α1-AR antagonists. Studies in anesthetized male and female dogs consistently demonstrate that tamsulosin dose-dependently reduces resting and nerve-stimulated intraurethral pressure (IUP) with minimal to no effect on mean arterial blood pressure at therapeutically relevant doses[4][5][6][7]. This functional uroselectivity distinguishes it from less selective agents like prazosin and urapidil, which cause significant hypotension at doses that reduce urethral pressure[4][5].

Table 2: Functional Effects of Intravenous Tamsulosin in Anesthetized Dogs

| Parameter | Dose | Effect | Reference |

| Prostatic Pressure Reduction | 3.6 µg/kg | 30% reduction in Urethral Pressure Profile (UPP) | [6] |

| IUP Inhibition (Hypogastric Nerve Stimulation) | 3-30 µg/kg (intraduodenal) | Dose-dependent inhibition | [7] |

| Blood Pressure | Doses effective for IUP reduction | Negligible effect | [4][5][7] |

Effects on Bladder Function in Rodent Models

In rat models of bladder outlet obstruction (BOO), which mimic the pathophysiology of BPH, tamsulosin has been shown to improve bladder function[8]. It significantly increases bladder blood flow, which is often reduced in BOO, and ameliorates the associated decrease in mean voided volume[8]. These effects are likely mediated by the blockade of α1A and α1D adrenoceptors in the vesical artery[8]. Similarly, in a rabbit model of BOO, tamsulosin-treated animals showed decreased micturition pressure and higher bladder compliance at capacity, suggesting a beneficial effect on bladder function[9][10].

Pharmacokinetics: ADME Profile

The pharmacokinetic properties of tamsulosin, including its absorption, distribution, metabolism, and excretion (ADME), have been characterized in several preclinical species, revealing notable interspecies differences.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Following oral administration, tamsulosin is rapidly absorbed, with maximum plasma concentrations (Tmax) reached within one hour in both rats and dogs[11].

-

Distribution: A key feature of tamsulosin's pharmacokinetics is its preferential distribution to and retention in the lower urinary tract. In dogs, prostatic and urethral concentrations of tamsulosin can be 13 to 44 times higher than plasma concentrations several hours after dosing[7]. This selective retention in the target tissue is thought to contribute significantly to its sustained pharmacodynamic effect and uroselectivity[7][12]. Plasma protein binding varies across species, being approximately 79-81% in rats and 90% in dogs[11].

-

Metabolism: Tamsulosin is extensively metabolized, primarily in the liver[13][14]. In vitro studies with human liver microsomes identified Cytochrome P450 (CYP) enzymes CYP3A4 and CYP2D6 as the main enzymes responsible for its metabolism[15][16][17]. There are species-specific differences in metabolic pathways. In rats, the main routes are de-ethylation and demethylation, followed by conjugation[13][14]. In dogs, de-ethylation, conjugation with sulfuric acid, and oxidative deamination are the predominant pathways[13][14].

-

Excretion: The metabolites are extensively conjugated to glucuronide or sulfate before being excreted[13].

Comparative Pharmacokinetic Parameters

Significant differences in pharmacokinetic parameters are observed between rats and dogs, particularly in clearance and bioavailability. These differences are attributed to variations in both hepatic metabolism and plasma protein binding[11].

Table 3: Comparative Pharmacokinetic Parameters of Tamsulosin in Preclinical Models

| Parameter | Rat | Dog | Reference |

| Route | IV | Oral | IV |

| Terminal Half-life (t½) | 0.32 hr | - | 1.13 hr |

| Total Blood Clearance (CLB) | 6.57 L/hr/kg | - | 1.61 L/hr/kg |

| Time to Peak (Tmax) | - | < 1 hr | - |

| Absolute Bioavailability (F) | - | 6.9% (1 mg/kg) - 22.8% (10 mg/kg) | - |

| Plasma Protein Binding | 79.0% - 80.6% | 90.2% - 90.3% | [11] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable preclinical evaluation of drugs like tamsulosin.

In Vivo Pharmacodynamic Assessment (Canine Urethral Pressure)

-

Animal Model: Anesthetized male or female beagle dogs are used.

-

Surgical Preparation: Animals are anesthetized (e.g., with pentobarbital). A catheter is inserted into the femoral artery to monitor blood pressure and into the femoral vein for drug administration. A microtip pressure transducer catheter is inserted into the urethra to measure intraurethral pressure (IUP).

-

Stimulation: The hypogastric nerve is electrically stimulated to induce a reproducible increase in IUP, mimicking sympathetic activation.

-

Drug Administration: Tamsulosin or vehicle is administered intravenously (i.v.) or intraduodenally (i.d.).

-

Data Acquisition: IUP and mean arterial blood pressure (MBP) are continuously recorded before and after drug administration to determine the dose-dependent inhibitory effect on IUP and any concurrent effect on blood pressure.

Caption: Canine intraurethral pressure (IUP) experimental workflow.

In Vivo Pharmacokinetic Assessment

-

Animal Model: Male Sprague-Dawley rats or beagle dogs are commonly used.

-

Drug Administration: A single dose of tamsulosin is administered via intravenous (e.g., into the femoral vein) or oral (gavage) routes.

-

Sample Collection: Serial blood samples are collected at predetermined time points post-dosing from a cannulated artery or vein. For tissue distribution studies, animals are euthanized at various time points, and target tissues (prostate, urethra, bladder, etc.) are harvested.

-

Sample Processing: Blood is centrifuged to obtain plasma. Tissues are homogenized.

-

Bioanalysis: Plasma and tissue homogenate concentrations of tamsulosin are quantified using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd) using non-compartmental analysis.

Caption: General preclinical pharmacokinetic study workflow.

In Vitro Metabolism

-

System: Liver microsomes from preclinical species (rat, dog) and humans are used as a source of CYP enzymes.

-

Incubation: Tamsulosin (often radiolabeled, e.g., 14C-tamsulosin) is incubated with the liver microsomes in the presence of an NADPH-generating system to initiate metabolic reactions.

-

Reaction Termination: The reaction is stopped at various time points by adding a solvent like acetonitrile.

-

Analysis: The samples are analyzed by LC-MS/MS or radio-HPLC to separate and identify the parent drug and its metabolites.

-

Enzyme Identification: To identify the specific CYP enzymes involved, studies are repeated with selective chemical inhibitors or antibodies for specific CYP isoforms (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6).

Caption: Major metabolic pathways of tamsulosin.

Conclusion

Preclinical models have been indispensable in elucidating the pharmacokinetic and pharmacodynamic properties of tamsulosin. Pharmacodynamic studies, particularly in canine models, have established its functional uroselectivity, demonstrating a potent relaxation of urethral smooth muscle with minimal impact on blood pressure. Pharmacokinetic investigations have revealed rapid absorption and, critically, a high degree of retention in target lower urinary tract tissues, which likely contributes to its sustained efficacy. While significant interspecies differences in metabolism and protein binding exist, the collective preclinical data provide a robust rationale for the clinical profile of tamsulosin as an effective and well-tolerated therapy for LUTS/BPH.

References

- 1. Pharmacology of tamsulosin: saturation-binding isotherms and competition analysis using cloned alpha 1-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alpha 1-adrenoceptor subtype selectivity of tamsulosin: studies using livers from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of tamsulosin on resting urethral pressure and arterial blood pressure in anaesthetized female dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Effect of tamsulosin, a novel alpha 1-adrenoceptor antagonist, on urethral pressure profile in anaesthetized dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological effect of tamsulosin in relation to dog plasma and tissue concentrations: prostatic and urethral retention possibly contributes to uroselectivity of tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of tamsulosin on bladder blood flow and bladder function in rats with bladder outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The effect of tamsulosin on the response of the rabbit bladder to partial outlet obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and plasma protein binding of tamsulosin hydrochloride in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relationship between the functional effect of tamsulosin and its concentration in lower urinary tract tissues in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of tamsulosin in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. ClinPGx [clinpgx.org]

- 16. Identification of cytochrome P450 isozymes involved in metabolism of the alpha1-adrenoceptor blocker tamsulosin in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Tamsulosin Hydrochloride: A Deep Dive into its Signaling Pathways in Smooth Muscle Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamsulosin hydrochloride is a selective antagonist of alpha-1A and alpha-1D adrenergic receptors, widely prescribed for the treatment of benign prostatic hyperplasia (BPH). Its clinical efficacy stems from its ability to relax smooth muscle in the prostate and bladder neck, thereby alleviating lower urinary tract symptoms (LUTS).[1][2] This in-depth technical guide elucidates the core signaling pathways modulated by tamsulosin in smooth muscle cells, providing a comprehensive resource for researchers, scientists, and professionals involved in drug development. We will delve into its receptor selectivity, downstream signaling cascades, and the experimental methodologies used to characterize its mechanism of action.

Core Mechanism of Action: Selective Alpha-1 Adrenergic Receptor Antagonism

Tamsulosin's primary mechanism of action is the competitive and selective inhibition of alpha-1A and alpha-1D adrenergic receptors, which are predominantly located in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck.[1][3] Norepinephrine, released from sympathetic nerve endings, typically binds to these receptors to initiate smooth muscle contraction.[1] By blocking these receptors, tamsulosin prevents this binding, leading to smooth muscle relaxation and a reduction in urinary obstruction.[1]

The selectivity of tamsulosin for the α1A and α1D subtypes over the α1B subtype, which is more prevalent in vascular smooth muscle, contributes to its favorable cardiovascular side-effect profile compared to non-selective alpha-blockers.[4]

Quantitative Data: Receptor Binding Affinity

The binding affinity of tamsulosin for different alpha-1 adrenergic receptor subtypes has been quantified in numerous studies. This data is crucial for understanding its selectivity and potency.

| Receptor Subtype | Ligand | Parameter | Value | Species/System | Reference |

| α1A | [3H]Tamsulosin | Kd | 70 pM | Guinea Pig Liver Membranes | [5] |

| α1A | [3H]Tamsulosin | Kd | 140 pM | Rabbit Liver Membranes | [5] |

| α1B | [3H]Tamsulosin | Kd | 510 pM | Rat Liver Membranes | [5] |

| α1A | Tamsulosin | pKi | 10.38 | Human recombinant | [2] |

| α1B | Tamsulosin | pKi | 9.33 | Human recombinant | [2] |

| α1D | Tamsulosin | pKi | 9.85 | Human recombinant | [2] |

| α1D | Tamsulosin | pKB | 10.1 | Rat Aorta | [6] |

| α1B | Tamsulosin | pKB | 8.9-9.2 | Rat Spleen & Rabbit Corpus Cavernosum | [6] |

| α1A | Tamsulosin | IC50 | (1.93 +/- 0.26) x 10-10 M | Human Hyperplastic Prostate | [7] |

Downstream Signaling Pathways

The binding of tamsulosin to α1-adrenergic receptors initiates a cascade of intracellular events that ultimately lead to smooth muscle relaxation. The key pathways affected are the inhibition of Gq-protein coupled signaling, leading to reduced intracellular calcium, and modulation of the RhoA/Rho-kinase pathway.

Gq-Protein Signaling and Intracellular Calcium

Alpha-1 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11. Activation of these receptors by an agonist like norepinephrine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction.

Tamsulosin, as an antagonist, blocks the initial step of this pathway, preventing the activation of Gq and the subsequent rise in intracellular Ca2+. This leads to a reduction in the phosphorylation of myosin light chain (MLC), a key event in the contractile process, ultimately resulting in smooth muscle relaxation.

RhoA/Rho-Kinase (ROCK) Pathway

The RhoA/Rho-kinase (ROCK) pathway plays a crucial role in regulating the calcium sensitivity of the contractile apparatus in smooth muscle cells. Even at constant intracellular calcium levels, the activation of this pathway can lead to smooth muscle contraction. Agonist binding to α1-adrenergic receptors can activate the small GTPase RhoA. Activated RhoA then stimulates Rho-kinase (ROCK), which phosphorylates and inactivates myosin light chain phosphatase (MLCP). MLCP is responsible for dephosphorylating the myosin light chain, leading to muscle relaxation. By inhibiting MLCP, the RhoA/ROCK pathway promotes a state of sustained contraction.

Studies have shown that tamsulosin treatment can lead to a decrease in the expression of Rho-kinase.[5] This suggests that in addition to blocking the initial signal, tamsulosin may also downregulate a key component of the contractile machinery, further contributing to smooth muscle relaxation.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is another downstream target of α1-adrenergic receptor signaling. Activation of this pathway is associated with cell growth and proliferation, but it can also play a role in smooth muscle contraction. Studies have indicated that tamsulosin treatment can lead to a decrease in the phosphorylation of ERK1/2 (pERK1/2), the activated form of the kinase.[5] This suggests that tamsulosin may also exert its effects by modulating this pathway, potentially contributing to both its smooth muscle relaxant properties and potentially influencing prostate cell growth.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of tamsulosin's effects on smooth muscle cells.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of a radiolabeled ligand (e.g., [3H]tamsulosin) to its receptor.

Materials:

-

Cell membranes expressing alpha-1 adrenergic receptors (e.g., from transfected cell lines or prostate tissue)

-

Radioligand (e.g., [3H]tamsulosin)

-

Unlabeled tamsulosin (for competition assays)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid and counter

-

Filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In a series of tubes, incubate a fixed amount of membrane protein with increasing concentrations of the radioligand. For competition assays, incubate membranes with a fixed concentration of radioligand and increasing concentrations of unlabeled tamsulosin.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine Kd and Bmax values or IC50 and Ki values for competition assays.

Intracellular Calcium Imaging with Fura-2 AM

This technique allows for the real-time measurement of changes in intracellular calcium concentration in response to stimuli.

Materials:

-

Isolated or cultured smooth muscle cells

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Fluorescence microscope with an excitation wavelength switcher (340 nm and 380 nm) and an emission filter (around 510 nm)

-

Image acquisition and analysis software

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

-

Dye Loading: Incubate the cells with Fura-2 AM and a small amount of Pluronic F-127 in HBSS for 30-60 minutes at room temperature or 37°C. The AM ester allows the dye to cross the cell membrane.

-

De-esterification: Wash the cells with fresh HBSS and incubate for a further 30 minutes to allow intracellular esterases to cleave the AM group, trapping the Fura-2 dye inside the cells.

-

Imaging: Mount the coverslip on the microscope stage. Excite the cells alternately with 340 nm and 380 nm light and record the fluorescence emission at 510 nm.

-

Stimulation: Perfuse the cells with a solution containing norepinephrine to induce a calcium response. Subsequently, perfuse with a solution containing tamsulosin followed by norepinephrine to observe the inhibitory effect.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is proportional to the intracellular calcium concentration.

Western Blotting for Phosphorylated Proteins

Western blotting is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms, in cell lysates.

Materials:

-

Smooth muscle cells treated with or without tamsulosin and/or norepinephrine

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-MYPT1, anti-total-MYPT1)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells in lysis buffer to extract the proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block non-specific binding sites on the membrane with blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phosphorylated ERK1/2).

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Wash the membrane again and apply a chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody for the total (non-phosphorylated) form of the protein to normalize the data.

-

Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

This compound's efficacy in treating BPH is rooted in its selective antagonism of α1A and α1D-adrenergic receptors in prostatic and bladder smooth muscle. This action leads to the inhibition of key signaling pathways, primarily the Gq-protein/intracellular calcium cascade and the RhoA/ROCK pathway, resulting in smooth muscle relaxation. Further modulation of the MAPK/ERK pathway may also contribute to its therapeutic effects. The experimental protocols detailed herein provide a foundation for the continued investigation of tamsulosin and the development of novel therapies targeting these critical signaling networks in smooth muscle cells. A thorough understanding of these molecular mechanisms is paramount for advancing the treatment of lower urinary tract symptoms and related smooth muscle disorders.

References

- 1. Tamsulosin: a review of its pharmacology and therapeutic efficacy in the management of lower urinary tract symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tamsulosin. A review of its pharmacological properties and therapeutic potential in the management of symptomatic benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Long-Term Efficacy and Safety of Tamsulosin for Benign Prostatic Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Effect of Long-Term Tamsulosin Monotherapy and Tamsulosin – Dutasteride Combination Therapy on PKC-α Enzyme Expression in Prostate Stromal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Bladder Function by Early Tamsulosin Treatment in a Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Bladder Function by Early Tamsulosin Treatment in a Spinal Cord Injury Rat Model [e-arm.org]

- 7. Inhibition by tamsulosin of tension responses of human hyperplastic prostate to electrical field stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Off-Target Effects of Tamsulosin Hydrochloride in Cardiovascular Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamsulosin hydrochloride, a selective antagonist of α1A and α1D-adrenergic receptors, is widely prescribed for the treatment of benign prostatic hyperplasia (BPH).[1] Its uroselectivity is attributed to its high affinity for the α1A and α1D-adrenoceptor subtypes, which are predominant in the prostate gland, prostatic capsule, prostatic urethra, and bladder neck, leading to smooth muscle relaxation and improved urinary flow.[1] While tamsulosin is generally considered to have a favorable cardiovascular safety profile compared to non-selective α1-blockers, a growing body of research has highlighted several off-target effects within the cardiovascular system.[2] These effects, ranging from orthostatic hypotension to potential cardiac remodeling, warrant careful consideration in both clinical practice and cardiovascular research.

This technical guide provides an in-depth overview of the known off-target cardiovascular effects of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways to facilitate a deeper understanding of tamsulosin's complex pharmacology.

I. Quantitative Data on Tamsulosin's Cardiovascular Effects

The following tables summarize the key quantitative data regarding the binding affinities of tamsulosin to adrenergic receptor subtypes and its observed effects on cardiovascular parameters from various studies.

Table 1: Binding Affinities of Tamsulosin for α1-Adrenergic Receptor Subtypes

| Receptor Subtype | Ligand | Preparation | pKi / pKB | Kd (pM) | Reference |

| α1A | [3H]Prazosin | Human recombinant | 10.38 | - | [3] |

| α1B | [3H]Prazosin | Human recombinant | 9.33 | - | [3] |

| α1D | [3H]Prazosin | Human recombinant | 9.85 | - | [3] |

| α1A | [3H]Tamsulosin | Guinea pig liver membranes | - | 70 | [4] |

| α1A | [3H]Tamsulosin | Rabbit liver membranes | - | 140 | [4] |

| α1B | [3H]Tamsulosin | Rat liver membranes | - | 510 | [4] |

| α1D | Tamsulosin | Rat aorta | 10.1 (pKB) | - | [5] |

| α1B | Tamsulosin | Rat spleen | 8.9-9.2 (pKB) | - | [5] |

| α1H | [3H]Prazosin | Bovine prostate | 9.13 | - | [6] |

| α1L | [3H]Prazosin | Bovine prostate | 8.99 | - | [6] |

Table 2: Effects of Tamsulosin on Blood Pressure and Heart Rate in Clinical Studies

| Study Population | Tamsulosin Dose | Change in Systolic BP (mmHg) | Change in Diastolic BP (mmHg) | Change in Heart Rate (bpm) | Reference |

| Hypertensive patients on stable antihypertensives | 0.4 mg/day for 7 days, then 0.8 mg/day for 7 days | No clinically significant effect vs. placebo | No clinically significant effect vs. placebo | No clinically significant effect vs. placebo | [7] |

| Normotensive and hypertensive BPH patients | 0.4 mg once daily for 12 weeks | -3.6 ± 0.2 | -1.7 ± 0.1 | Not specified | [2] |

| Healthy men (21-38 years) | 0.6 mg single dose | Significant reduction in fingertip vasoconstrictor response | Not specified | Not specified | [7] |

II. Key Off-Target Cardiovascular Effects and Signaling Pathways

A. Hypotension and Orthostatic Hypotension

While tamsulosin's selectivity for α1A/α1D adrenoceptors minimizes its effects on vascular α1B receptors that regulate blood pressure, hypotension, and particularly orthostatic hypotension, remain a clinical concern.[1][2] This is thought to occur due to the blockade of α1D-adrenoceptors, which are also present in vascular smooth muscle.[5] The resulting vasodilation can lead to a drop in blood pressure, especially upon standing.

Signaling Pathway: α1D-Adrenoceptor Mediated Vasoconstriction and Tamsulosin Inhibition

Caption: Tamsulosin blocks α1D-adrenoceptors in vascular smooth muscle, inhibiting vasoconstriction.

B. Cardiac Hypertrophy

Recent research suggests a potential role for tamsulosin in attenuating cardiac hypertrophy. Studies in animal models have shown that tamsulosin can reverse isoproterenol-induced cardiac hypertrophy.[8] This effect is thought to be mediated through the modulation of several signaling pathways, including the integrin-linked kinase (ILK), vascular endothelial growth factor (VEGF), endothelial nitric oxide synthase (eNOS), and the PI3K/Akt pathway.[8][9]

Signaling Pathway: Tamsulosin's Putative Role in Attenuating Cardiac Hypertrophy

Caption: Tamsulosin may attenuate cardiac hypertrophy via the ILK/PI3K/Akt/eNOS/VEGF pathway.

III. Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of tamsulosin's off-target cardiovascular effects.

A. Radioligand Binding Assay for α1-Adrenoceptor Subtypes

Objective: To determine the binding affinity (Ki) of tamsulosin for α1-adrenoceptor subtypes.

Materials:

-

Membrane preparations from cells stably expressing human recombinant α1A, α1B, and α1D-adrenoceptors.

-

[3H]-Prazosin (specific activity ~80 Ci/mmol).

-

This compound.

-

Incubation buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

-

Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Liquid scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

50 µL of incubation buffer.

-

50 µL of various concentrations of tamsulosin (or vehicle for total binding, or a high concentration of a non-labeled antagonist like phentolamine for non-specific binding).

-

50 µL of [3H]-Prazosin (final concentration ~0.2 nM).

-

50 µL of membrane preparation (50-100 µg of protein).

-

-

Incubate at 25°C for 60 minutes.

-

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 4 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of tamsulosin from competition binding curves and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining tamsulosin's binding affinity to α1-adrenoceptor subtypes.

B. Isolated Rat Aortic Ring Contractility Assay

Objective: To assess the functional antagonistic effect of tamsulosin on α1D-adrenoceptor-mediated vasoconstriction.

Materials:

-

Male Wistar rats (250-300 g).

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

-

Phenylephrine (α1-adrenoceptor agonist).

-

This compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Protocol:

-

Tissue Preparation:

-

Euthanize the rat and excise the thoracic aorta.

-

Clean the aorta of adherent connective and adipose tissue and cut it into 3-4 mm rings.

-

Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

-

Equilibration: Equilibrate the rings for 60-90 minutes under a resting tension of 2 g, with solution changes every 15 minutes.

-

Viability Check: Contract the rings with 60 mM KCl to check for viability.

-

Cumulative Concentration-Response Curve:

-

After washout and return to baseline, incubate the rings with tamsulosin (e.g., 1 nM, 10 nM, 100 nM) or vehicle for 30 minutes.

-

Generate a cumulative concentration-response curve to phenylephrine (e.g., 1 nM to 10 µM).

-

-

Data Analysis: Record the contractile responses as a percentage of the maximal contraction induced by phenylephrine in the absence of tamsulosin. Calculate the pA2 value to quantify the antagonistic potency of tamsulosin.

C. Whole-Cell Patch-Clamp Analysis of hERG Potassium Channels

Objective: To investigate the potential inhibitory effect of tamsulosin on the human ether-à-go-go-related gene (hERG) potassium channel, a key channel in cardiac repolarization.

Materials:

-

Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

-

External solution (in mM): NaCl 137, KCl 4, CaCl2 1.8, MgCl2 1, glucose 10, HEPES 10; pH 7.4 with NaOH.

-

Internal (pipette) solution (in mM): KCl 130, MgCl2 1, EGTA 5, MgATP 5, HEPES 10; pH 7.2 with KOH.

-

This compound.

-

Patch-clamp amplifier and data acquisition system.

-

Borosilicate glass pipettes (resistance 2-4 MΩ).

Protocol:

-

Cell Preparation: Plate the HEK293-hERG cells on glass coverslips for recording.

-

Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell membrane potential at -80 mV.

-

Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.

-

Repolarize the membrane to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

-

-

Drug Application: After obtaining a stable baseline recording, perfuse the cells with the external solution containing various concentrations of tamsulosin.

-

Data Analysis: Measure the peak amplitude of the hERG tail current before and after drug application. Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Experimental Workflow: Whole-Cell Patch-Clamp Analysis

Caption: Workflow for assessing tamsulosin's effect on hERG potassium channels.

IV. Conclusion

The off-target cardiovascular effects of this compound are multifaceted and of significant interest to the research and drug development community. While its uroselectivity provides a better cardiovascular safety profile compared to older, non-selective α1-blockers, the potential for hypotension, orthostatic hypotension, and emerging evidence of effects on cardiac remodeling highlight the need for continued investigation. The data and protocols presented in this technical guide offer a comprehensive resource for researchers to design and execute studies aimed at further elucidating the complex cardiovascular pharmacology of tamsulosin. A thorough understanding of these off-target effects is crucial for the development of safer and more effective therapies for BPH and for the accurate assessment of cardiovascular risk in patients receiving this widely used medication.

References

- 1. droracle.ai [droracle.ai]

- 2. Cardiovascular effects of alpha-blockers used for the treatment of symptomatic BPH: impact on safety and well-being - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tamsulosin potently and selectively antagonizes human recombinant α(1A/1D)-adrenoceptors: slow dissociation from the α(1A)-adrenoceptor may account for selectivity for α(1A)-adrenoceptor over α(1B)-adrenoceptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo measurement by [3H]Tamsulosin of alpha1 adrenoceptors in rat tissues in relation to the pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tamsulosin: assessment of affinity of 3H-prazosin bindings to two alpha1-adrenoceptor subtypes (alpha1H and alpha1L) in bovine prostate and rat heart and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antagonistic activity of tamsulosin against human vascular alpha1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tamsulosin Attenuates Cardiac Hypertrophy via Integrin-Linked Kinase: Possible Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Tamsulosin's Expanding Role: An Investigation into Non-Urological Smooth Muscle Tissue

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tamsulosin, a selective antagonist of alpha-1A and alpha-1D adrenergic receptors, is a well-established therapeutic for benign prostatic hyperplasia (BPH) due to its relaxant effects on urological smooth muscle. However, the widespread distribution of alpha-1 adrenergic receptor subtypes throughout the body suggests a broader physiological and pharmacological role for this compound. This technical guide delves into the current understanding of tamsulosin's effects on non-urological smooth muscle tissues, including vascular, gastrointestinal, and respiratory systems. By synthesizing available quantitative data, detailing experimental methodologies, and illustrating key signaling pathways, this document aims to provide a comprehensive resource for researchers and drug development professionals exploring the wider therapeutic potential and off-target effects of tamsulosin.

Tamsulosin: Receptor Binding and Selectivity

Tamsulosin's primary mechanism of action is the competitive antagonism of alpha-1 adrenergic receptors, which are G-protein coupled receptors that mediate the contractile effects of norepinephrine and other catecholamines on smooth muscle.[1][2] The differential expression of alpha-1 receptor subtypes in various tissues underpins tamsulosin's clinical efficacy and side-effect profile.[3]

Tamsulosin exhibits a distinct selectivity profile for the alpha-1A and alpha-1D subtypes over the alpha-1B subtype.[4][5][6] This selectivity is crucial to its primary therapeutic application, as the alpha-1A subtype is predominant in the smooth muscle of the prostate and bladder neck.[6][7]

Table 1: Tamsulosin Receptor Binding Affinities (pKb)

| Receptor Subtype | Tissue/System | Species | pKb Value | Reference |

| α1A | Prostate | Human | 10.0 | [4] |

| α1A | Vas Deferens | Rat | - | [4] |

| α1B | Spleen | Rat | 8.9 - 9.2 | [4] |

| α1B | Corpus Cavernosum | Rabbit | 8.9 - 9.2 | [4] |

| α1D | Aorta | Rat | 10.1 | [4] |

pKb is the negative logarithm of the antagonist's dissociation constant, with higher values indicating greater binding affinity.

Impact on Vascular Smooth Muscle

The presence of alpha-1 adrenergic receptors, particularly the α1B and α1D subtypes, in vascular smooth muscle makes this tissue a significant site of tamsulosin's non-urological action.[6][8] Antagonism of these receptors can lead to vasodilation and a subsequent decrease in blood pressure, which is a known side effect of tamsulosin, particularly at higher doses.[9]

Quantitative Data

While comprehensive dose-response studies on isolated vascular smooth muscle are not extensively detailed in the readily available literature, clinical studies provide insights into the hemodynamic effects of tamsulosin.

Table 2: Hemodynamic Effects of Tamsulosin in Humans

| Parameter | Dose | Change from Baseline | Study Population | Reference |

| Systolic Blood Pressure | 0.8 mg | Not statistically significant decrease | Patients with increased bronchial reactibility | [10] |

| Diastolic Blood Pressure | 0.8 mg | Not statistically significant decrease | Patients with increased bronchial reactibility | [10] |

| Fingertip Vasoconstrictor Response | 0.6 mg | Significantly reduced | Healthy men | [11] |

Signaling Pathway

The binding of an agonist (e.g., norepinephrine) to α1-adrenergic receptors on vascular smooth muscle cells activates the Gq/11 protein. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ leads to the activation of myosin light chain kinase (MLCK), phosphorylation of myosin light chains, and subsequent smooth muscle contraction. Tamsulosin, as an antagonist, blocks the initial step of this cascade.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. What is the mechanism of Tamsulosin Hydrochloride? [synapse.patsnap.com]

- 3. auajournals.org [auajournals.org]

- 4. The effects of tamsulosin, a high affinity antagonist at functional alpha 1A- and alpha 1D-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. droracle.ai [droracle.ai]

- 8. researchgate.net [researchgate.net]

- 9. Tamsulosin oral controlled absorption system (OCAS) in the treatment of benign prostatic hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Impact of the Tamsulosin in Alpha Adrenergic Receptor of Airways at Patients with Increased Bronchial Reactibility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antagonistic activity of tamsulosin against human vascular alpha1-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Tamsulosin Hydrochloride: A Technical Guide to its Adrenoceptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of tamsulosin hydrochloride for α1A and α1D adrenoceptors over the α1B subtype. Tamsulosin's clinical efficacy, particularly in the treatment of benign prostatic hyperplasia (BPH), is largely attributed to this specific receptor affinity. This document compiles quantitative data, details common experimental methodologies, and visualizes key pathways and processes to offer a comprehensive resource for the scientific community.

Quantitative Selectivity Data: Binding and Functional Affinities

This compound demonstrates a distinct preference for α1A and α1D adrenoceptors compared to the α1B subtype. This selectivity has been quantified through various in vitro assays, including radioligand binding studies and functional antagonism experiments.

Radioligand Binding Affinity

Binding assays are crucial for determining the affinity of a ligand for a receptor. In these experiments, a radiolabeled ligand is used to quantify the binding of an unlabeled competitor, such as tamsulosin. The affinity is typically expressed as the inhibition constant (Ki) or the dissociation constant (Kd). A lower value indicates a higher affinity. The pKi is the negative logarithm of the Ki value, meaning a higher pKi value corresponds to a higher affinity.

Studies using cloned human α1-adrenoceptors have consistently shown that tamsulosin binds with high affinity to the α1A and α1D subtypes, while its affinity for the α1B subtype is significantly lower.[1][2]

Table 1: Binding Affinity of Tamsulosin for Human α1-Adrenoceptor Subtypes

| Parameter | α1A | α1B | α1D | Selectivity (α1A vs α1B) | Selectivity (α1A vs α1D) | Source |

|---|---|---|---|---|---|---|

| pKi | 10.38 | 9.33 | 9.85 | 11-fold | 3.4-fold | [3] |

| Kd (pM) | 70 | 510 | N/A | ~7.3-fold | N/A |[4] |

Note: Selectivity ratios are calculated from the original affinity values. Data from different studies may vary based on experimental conditions.

Functional Antagonist Potency

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. These experiments are often conducted on isolated tissues that predominantly express a specific receptor subtype. The potency of an antagonist is commonly expressed as the pA2 or pKB value, which represents the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in the agonist's concentration-response curve.

Functional studies corroborate the binding data, demonstrating tamsulosin's potent antagonism at α1A and α1D adrenoceptors. For instance, tamsulosin shows high affinity in tissues rich in α1D receptors (e.g., rat aorta) and α1A receptors (e.g., human prostate), and significantly lower affinity in tissues with a predominance of α1B receptors (e.g., rat spleen).[5][6]

Table 2: Functional Antagonist Potency of Tamsulosin at α1-Adrenoceptor Subtypes

| Tissue Model | Predominant Subtype | Parameter | Value | Source |

|---|---|---|---|---|

| Rat Aorta | α1D | pKB | 10.1 | [5][6] |

| Human Prostate | α1A | pKB | 10.0 | [5][6] |

| Rat Spleen | α1B | pKB | 8.9 - 9.2 | [5][6] |

| Human Vas Deferens | α1A | Unsurmountable Antagonism | 1 nM reduces max response by 50% |[5][6] |

These data collectively establish a clear selectivity profile for tamsulosin with a rank order of affinity of α1A ≈ α1D > α1B.[1][5][6][7]

Signaling Pathways of α1-Adrenoceptors